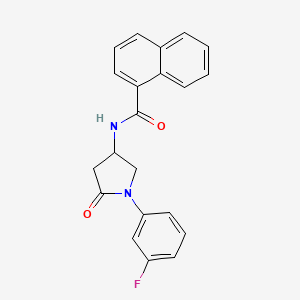
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activities
A series of benzyl-substituted quinazolinones, including derivatives similar to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, demonstrated broad-spectrum antitumor activity, with some compounds nearly 1.5–3.0 times more potent than the positive control 5-FU. These compounds showed selective activities towards specific cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking indicated that these compounds inhibit growth by targeting ATP binding sites of specific enzymes, like EGFR-TK and B-RAF kinase, highlighting their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).
Antiviral Activities
Novel quinazolin-4(3H)-one derivatives, synthesized using microwave techniques, were evaluated for their antiviral activities against a range of viruses, including respiratory and biodefense viruses like influenza A (H1N1, H3N2, H5N1), SARS coronavirus, dengue, yellow fever, VEE, Rift Valley fever, and Tacaribe viruses. These compounds exhibited significant antiviral properties, with some showing potent inhibition against specific viruses, indicating their potential in antiviral drug development (Selvam et al., 2007).
Antimicrobial Activities
Quinazolin-4-yl-aminobenzenesulfonamide derivatives were synthesized and subjected to in vitro antimicrobial activity studies, revealing that certain compounds exhibited moderate antibacterial activity against specific bacterial strains like B. Subtilis and E. Coli, and excellent activity against fungal strains such as A. Niger. This study highlights the potential use of these compounds in treating bacterial and fungal infections (Kumar et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of propionyl chloride to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-3-ylmethylamine", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "Propionyl chloride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.0 g, 6.5 mmol) in diethyl ether (20 mL) and add 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid (1.5 g, 6.5 mmol) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide (1 M, 10 mL) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in methanol (10 mL). Add hydrochloric acid (1 M, 5 mL) to the solution and stir for 30 minutes.", "Step 4: Add propionyl chloride (1.2 g, 10 mmol) to the reaction mixture and stir for 2 hours. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using ethyl acetate/hexanes as the eluent. The final product is obtained as a white solid (yield: 70%)." ] } | |
| 451463-90-4 | |
Fórmula molecular |
C20H19N3O4S |
Peso molecular |
397.45 |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H19N3O4S/c24-18(21-11-13-12-26-16-7-3-4-8-17(16)27-13)9-10-23-19(25)14-5-1-2-6-15(14)22-20(23)28/h1-8,13H,9-12H2,(H,21,24)(H,22,28) |
Clave InChI |
CFUJWIVTTQQOCI-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2642713.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2642714.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642715.png)
![Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2642717.png)

![4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B2642719.png)

![N-(3-chlorophenyl)-3-ethyl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642722.png)

![3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2642724.png)
![7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642725.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)
![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)

